
YM 022
概要
説明
YM022は、ガストリン/コレシストキニン(CCK)-B受容体の強力で選択的な拮抗剤です。ラットにおけるペンタガストリン誘発胃排泄を阻害する能力で知られています。 この化合物は、分子式C₃₂H₂₈N₄O₃、分子量516.59 g/molを持っています .
2. 製法
合成経路と反応条件: YM022は、さまざまな有機化合物の反応を含む多段階プロセスによって合成されます。主なステップには、ベンゾジアゼピンコアの形成と、尿素部分を導入するためのその後の官能基化が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .
工業生産方法: YM022の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および環境への配慮を最適化されています。 連続フロー合成や自動反応器などの高度な技術が、生産を強化するために採用される場合があります .
準備方法
Synthetic Routes and Reaction Conditions: YM022 is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the urea moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of YM022 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production .
化学反応の分析
反応の種類: YM022は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性がある一方、還元はYM022の還元された形態を生成する可能性があります .
4. 科学研究への応用
YM022は、以下を含む幅広い科学研究への応用があります。
化学: CCK-B受容体拮抗剤を含む研究における基準化合物として使用されます。
生物学: 胃機能と受容体シグナル伝達経路の研究に使用されます。
医学: 胃酸分泌と胃腸障害に関連する状態における潜在的な治療効果について調査されています。
科学的研究の応用
Chemical Properties and Mechanism of Action
YM 022 has a molecular weight of 516.6 g/mol and a chemical formula of C32H28N4O3. It exhibits high affinity for CCK2 receptors with an inhibition constant (K_i) of 68 pM, making it significantly more selective than for CCK1 receptors, which have a K_i of 63 nM. This selectivity allows researchers to investigate the specific roles of CCK2 receptors in various physiological processes without interference from CCK1 activity .
Pharmacological Applications
1. Gastric Acid Secretion Inhibition
this compound has been shown to effectively inhibit gastrin-induced gastric acid secretion. This property is particularly relevant for studying gastrointestinal disorders where excessive gastric acid secretion plays a role, such as peptic ulcers and gastroesophageal reflux disease (GERD). The compound acts in vivo to provide long-lasting effects following administration, making it a valuable tool for chronic studies .
2. Pain Modulation
Research indicates that cholecystokinin peptides, which are modulated by this compound, play a significant role in pain pathways. Studies have demonstrated that blocking CCK2 receptors can alter pain perception and may provide insights into pain management strategies. For instance, one study highlighted the involvement of CCK2 receptors in stress-induced hyperalgesia, suggesting that antagonists like this compound could be utilized in developing new analgesic therapies .
Case Studies
Neurobiological Research
This compound's impact on neurobiology is significant, particularly concerning its role in modulating neurotransmitter systems. Research has shown that CCK2 receptor antagonism can influence various neurochemical pathways involved in anxiety and stress responses. This opens avenues for exploring this compound as a potential therapeutic agent for anxiety disorders.
3. Neurotransmitter Regulation
Studies have suggested that CCK2 receptors are involved in regulating neurotransmitter release, particularly in the context of stress responses. By inhibiting these receptors with this compound, researchers can better understand the underlying mechanisms of anxiety and depression, potentially leading to novel treatment approaches .
作用機序
YM022は、CCK-B受容体に選択的に結合し、拮抗することによりその効果を発揮します。この受容体は、胃酸分泌や胃腸運動など、さまざまな生理学的プロセスに関与しています。YM022は、受容体を阻害することにより、胃酸分泌を減らし、胃腸機能を変化させます。 分子標的はCCK-B受容体であり、関与する経路は受容体シグナル伝達と下流効果に関連しています .
類似化合物:
YM-08: 同様の特性を持つもう1つのCCK-B受容体拮抗剤。
YM-58483: 異なるメカニズムを持つ化合物ですが、CCK受容体の研究に関連しています。
YM-26734: 構造的に関連する化合物ですが、薬理学的効果は異なります
YM022の独自性: YM022は、CCK-B受容体に対する高い効力と選択性により際立っています。 ペンタガストリン誘発胃排泄を、低い有効用量(ED50)で阻害する能力は、研究と潜在的な治療用途における貴重なツールとなります .
類似化合物との比較
YM-08: Another CCK-B receptor antagonist with similar properties.
YM-58483: A compound with a different mechanism but related to CCK receptor research.
YM-26734: A structurally related compound with distinct pharmacological effects
Uniqueness of YM022: YM022 stands out due to its high potency and selectivity for the CCK-B receptor. Its ability to inhibit pentagastrin-induced gastric emptying with a low effective dose (ED50) makes it a valuable tool in research and potential therapeutic applications .
生物活性
YM 022 is a highly potent and selective non-peptide antagonist of the cholecystokinin (CCK) B receptor, also known as the gastrin receptor. Its chemical structure is characterized by a unique benzodiazepine framework, which contributes to its biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders.
- Chemical Name: (R)-N-[2,3-Dihydro-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)-urea
- Molecular Weight: 400.47 g/mol
- Purity: ≥99%
Potency and Selectivity
This compound exhibits remarkable potency with Ki values of:
- CCK B Receptor: 68 pM
- CCK A Receptor: 63 nM
These values indicate that this compound is significantly more selective for the CCK B receptor compared to the CCK A receptor, making it a valuable tool for studying the physiological roles of these receptors in various biological contexts .
This compound functions as a silent antagonist at the CCK B receptor, effectively inhibiting gastrin-induced gastric acid secretion. Research indicates that it acts in vivo to suppress histidine decarboxylase activation, which is crucial for histamine synthesis in gastric tissues. This mechanism underlies its potential use in treating conditions characterized by excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
In Vivo Studies
A significant study evaluated the effects of this compound on gastric acid secretion in anesthetized suncus (Suncus murinus). The results demonstrated that pretreatment with this compound significantly attenuated pentagastrin-induced acid secretion. Specifically:
- Pentagastrin Stimulation: Increased acid secretion from 8.95 ± 0.73 μEq/50 min to 0.82 ± 0.62 μEq/50 min when pre-treated with this compound (0.2 mg/kg).
- Motilin Stimulation: No significant change in gastric acid secretion was observed with motilin treatment when pre-treated with this compound .
Summary of Research Findings
特性
IUPAC Name |
1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O3/c1-21-11-10-15-24(19-21)33-32(39)35-30-31(38)36(20-28(37)25-16-7-6-12-22(25)2)27-18-9-8-17-26(27)29(34-30)23-13-4-3-5-14-23/h3-19,30H,20H2,1-2H3,(H2,33,35,39)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXFHPUBGMMWJQ-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932492 | |
Record name | N'-(3-Methylphenyl)-N-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145084-28-2 | |
Record name | YM 022 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145084282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(3-Methylphenyl)-N-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145084-28-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | YM-022 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772CP7W12N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of YM022?
A1: YM022 primarily targets the gastrin/CCK-B receptor. [] This receptor is expressed in various tissues, including the stomach, brain, and pancreas.
Q2: How does YM022 interact with the gastrin/CCK-B receptor?
A2: YM022 acts as a competitive antagonist at the gastrin/CCK-B receptor. [] It binds to the receptor, preventing the endogenous ligands, gastrin and CCK, from binding and activating the receptor.
Q3: What are the downstream effects of YM022's interaction with the gastrin/CCK-B receptor?
A3: By blocking the gastrin/CCK-B receptor, YM022 inhibits various physiological processes mediated by gastrin and CCK, including:
- Gastric Acid Secretion: YM022 effectively inhibits gastrin-stimulated gastric acid secretion. [] It has demonstrated potent inhibition of both basal and pentagastrin-induced acid secretion in various animal models. [, ]
- ECL Cell Activity: YM022 suppresses the activity of enterochromaffin-like (ECL) cells in the stomach. [] These cells are responsible for histamine production, which stimulates acid secretion. YM022 reduces ECL cell activity markers like histidine decarboxylase activity and pancreastatin concentration.
- Gastric Mucosal Growth: YM022 can influence the growth of the gastric mucosa. While long-term administration reduces oxyntic mucosal weight and thickness, it appears to protect against the hypertrophic effects of prolonged omeprazole treatment. []
- Pancreatic Secretion: YM022, when co-administered with a CCK-A receptor antagonist, can enhance the suppression of pancreatic exocrine secretion, indicating a potential role in modulating pancreatic function. []
Q4: What is the molecular formula and weight of YM022?
A4: The molecular formula of YM022 is C31H29N5O3, and its molecular weight is 519.6 g/mol.
Q5: Is there any available spectroscopic data for YM022?
A5: While the provided research articles don't include detailed spectroscopic data, they mention techniques like powder X-ray diffractometry and differential scanning calorimetry being used to characterize different crystalline forms of YM022. []
Q6: How do structural modifications of YM022 affect its activity?
A6: Research has explored the SAR of YM022, revealing that modifications to the (3-substituted phenyl)urea moiety can influence its potency as a gastrin/CCK-B receptor antagonist. Specifically, introducing amino substituents at the 3-position of the phenyl ring led to derivatives with enhanced inhibitory effects on pentagastrin-induced gastric acid secretion in rats. []
Q7: What are the strategies to improve the stability and bioavailability of YM022?
A7: Formulating YM022 as a solid dispersion using polymers like hydroxypropylmethylcellulose and surfactants like polyoxyethylene hydrogenated castor oil has proven effective in enhancing its dissolution rate, stability, and oral bioavailability in rats. [, ]
Q8: What is the duration of action of YM022?
A8: YM022 demonstrates a relatively long duration of action. In cats, a single intravenous injection provided substantial inhibition of gastric acid secretion for up to 3 hours. [] Additionally, in rats, continuous subcutaneous infusion via osmotic minipumps maintained effective CCK-B receptor blockade for 4 weeks. []
Q9: What in vitro models have been used to study YM022?
A9: Several in vitro models have been employed to investigate the activity of YM022:
- Receptor Binding Assays: These assays utilize radioligand binding to assess the affinity of YM022 for the gastrin/CCK-B receptor in cell membranes. [, , ]
- Phosphoinositide Hydrolysis and Calcium Mobilization Assays: These functional assays measure the ability of YM022 to inhibit gastrin/CCK-mediated intracellular signaling events in cells expressing the receptor. [, ]
- Cell Proliferation Assays: These assays evaluate the impact of YM022 on the proliferation of various cell lines, including those derived from gastric cancers, to explore its potential antiproliferative effects. [, , ]
Q10: What animal models have been used to study the effects of YM022?
A10: Research on YM022 extensively utilizes rodent models, particularly rats, to investigate its effects on:
- Gastric Acid Secretion: Studies employ pylorus-ligated rats, indomethacin-induced ulcer models, and water-immersion stress models to evaluate YM022's inhibitory effects on gastric acid secretion. [, , , , ]
- Duodenal Ulcers: Mepirizole-induced duodenal ulcer models in rats are used to assess YM022's protective effects against ulcer formation. []
- ECL Cell Activity: Researchers utilize YM022 in rats to explore its impact on ECL cell activity markers, including histidine decarboxylase activity and pancreastatin levels. [, ]
- Gastric Mucosal Growth: YM022's effects on the growth of the gastric mucosa are studied in rats, including its potential to counteract the hypertrophic effects of prolonged proton pump inhibitor treatment. []
- Pancreatic Secretion: Researchers utilize YM022 in rats to study its role in modulating pancreatic exocrine secretion, often in combination with CCK-A receptor antagonists. []
Q11: What is known about the safety profile of YM022?
A11: The provided research primarily focuses on the pharmacological effects of YM022 in experimental settings. While no severe adverse events are explicitly mentioned, further studies are needed to establish a comprehensive safety profile.
Q12: Are there any alternative compounds with similar pharmacological profiles to YM022?
A12: Several other gastrin/CCK-B receptor antagonists have been developed, each with its own pharmacological profile. Some notable alternatives include:
- L-365,260: A potent, competitive CCK-B receptor antagonist with structural similarities to YM022. [, , ]
- RP73870: Another potent and selective CCK-B receptor antagonist that has been studied for its effects on ECL cell activity and gastric acid secretion. [, , ]
- YF476: A highly selective and potent CCK-B receptor antagonist that has shown efficacy in inhibiting gastric acid secretion and influencing gastric mucosal growth. [, ]
Q13: What are some valuable resources for researchers studying YM022?
A13: Several resources can aid researchers investigating YM022:
Q14: When was YM022 first discovered and what were the key milestones in its development?
A14: YM022 emerged from a research program at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in the 1990s focused on developing novel gastrin/CCK-B receptor antagonists for treating peptic ulcer disease. [] While YM022 showed promise in preclinical studies, it did not progress to clinical trials.
Q15: What are the potential applications of YM022 beyond its initial focus on peptic ulcer disease?
A15: The research highlights several potential applications for YM022 beyond its initial focus:
- Gastrointestinal Motility Disorders: YM022's ability to modulate gastric emptying and intestinal transit suggests potential applications in treating disorders like gastroparesis and irritable bowel syndrome. []
- Cancer Research: The expression of gastrin/CCK-B receptors in certain cancers, such as pancreatic and colorectal cancer, makes YM022 a potential tool for investigating the role of gastrin signaling in tumorigenesis and exploring its therapeutic potential. [, ]
- Obesity and Metabolic Disorders: Research indicating YM022's influence on leptin secretion from adipocytes suggests possible applications in understanding and treating obesity and related metabolic disorders. []
- Pain Management: YM022's analgesic effects in models of inflammatory pain suggest potential for further exploration in pain management strategies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。